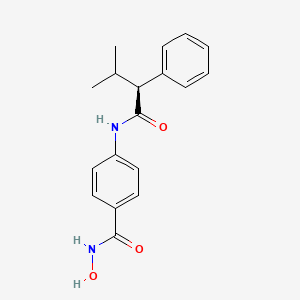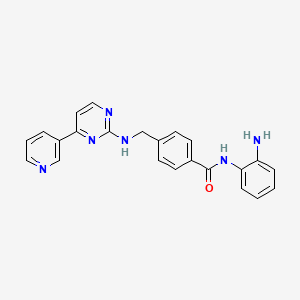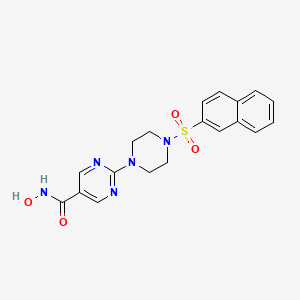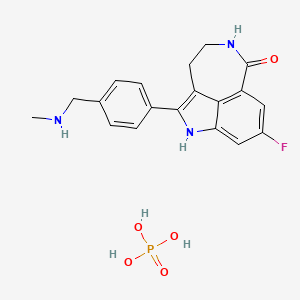
鲁卡帕利布磷酸盐
描述
Poly(ADP-ribose) polymerases (PARPs) are activated by DNA single- and double-strand breaks and promote repair of DNA damage through the relaxation of chromatin and recruitment of other repair proteins. Inhibition of PARP activity has been linked to synthetic lethality in cells with mutations in BRCA1 or BRCA24 and is used as a therapeutic strategy to selectively target cancers. Rucaparib is a potent, cell-permeable inhibitor of PARP1 (Ki = <5 nM) that is used in clinical therapy to sensitize cancer cells to chemotherapy. Rucaparib inactivates PARP activity in cells with homologous recombination DNA repair pathway mutations at LC50 values ranging from 1.3-5.5 μM. At 25 mg/kg, rucaparib arrests tumor growth in mice bearing epigenetically silenced BRCA1 UACC3199 xenograft tumors. It has been shown to increase efficacy of temozolomide in medulloblastoma cells and xenografts. Rucaparib (phosphate) is the phosphate salt of rucaparib and has improved aqueous solubility.
Rucaparib Phosphate is the phosphate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.
科学研究应用
卵巢癌治疗
鲁卡帕利布是一种口服的小分子聚(ADP-核糖)聚合酶抑制剂,适用于维持治疗和治疗环境中的复发性卵巢癌患者 . 该药物具有可控的安全性,最常见的不良反应是疲劳和恶心 .
前列腺癌治疗
鲁卡帕利布也适用于与BRCA1或BRCA2基因突变相关的转移性去势抵抗性前列腺癌患者 .
药代动力学和药效学
鲁卡帕利布的口服生物利用度中等,可以在进食或空腹时服用 . 质量平衡分析表明,鲁卡帕利布在12天内几乎完全恢复了剂量,代谢、肾脏和肝脏排泄是其消除途径 .
药物相互作用
鲁卡帕利布中等程度地抑制细胞色素P450 (CYP) 1A2,并弱化抑制CYP3As、CYP2C9和CYP2C19 . 鲁卡帕利布弱化地提高了口服避孕药和口服瑞舒伐他汀的全身暴露,并略微提高了口服地高辛(一种P-糖蛋白底物)的暴露量 .
转运蛋白抑制
体外研究表明,鲁卡帕利布抑制转运蛋白MATE1、MATE2-K、OCT1和OCT2 .
6. 肝功能受损患者的使用 与肝功能正常的患者相比,中度肝功能受损的患者鲁卡帕利布的AUC 0–inf轻微升高 . 虽然更多中度肝功能受损的患者出现了治疗出现的不良事件,但只有2例被认为与治疗相关 .
7. 聚(ADP-核糖)聚合酶 (PARP) 的抑制 鲁卡帕利布磷酸盐是一种有效的PARP酶(包括PARP1、PARP2和PARP3)抑制剂,对DNA修复缺陷的肿瘤细胞具有活性 .
8. 用于去势抵抗性前列腺癌 (CRPC) 研究的潜力 鲁卡帕利布磷酸盐有可能用于与去势抵抗性前列腺癌 (CRPC) 相关的研究 .
作用机制
Rucaparib phosphate, also known as Rucaparib, is an oral small-molecule poly (ADP-ribose) polymerase (PARP) inhibitor . It has been indicated for patients with recurrent ovarian cancer in the maintenance and treatment settings and for patients with metastatic castration-resistant prostate cancer associated with a deleterious BRCA1 or BRCA2 mutation .
Target of Action
Rucaparib primarily targets PARP enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play an essential role in DNA repair . By targeting these genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .
Mode of Action
Rucaparib interacts with its targets (PARP enzymes) and inhibits their function . This inhibition leads to a unique effect known as synthetic lethality . In the presence of defects in the homologous recombination repair pathway (e.g., mutations in BRCA1 or BRCA2), the enzymatic inhibition of PARP proteins results in the accumulation of DNA damage and cell death .
Biochemical Pathways
The primary biochemical pathway affected by Rucaparib is the DNA repair pathway . By inhibiting PARP enzymes, Rucaparib disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This accumulation of damage, particularly in cells with existing defects in DNA repair mechanisms, leads to cell death and a reduction in tumor growth .
Pharmacokinetics
Rucaparib has a moderate oral bioavailability and can be dosed with or without food . Steady state is reached following a 1-week treatment . Rucaparib is eliminated through both metabolism and excretion . A population pharmacokinetic analysis of Rucaparib revealed no effect of age, sex, race, or body weight . No starting dose adjustments were necessary for patients with mild-to-moderate hepatic or renal impairment .
Result of Action
The molecular and cellular effects of Rucaparib’s action primarily involve the induction of DNA damage in cancer cells . This damage, coupled with the cells’ inability to effectively repair it due to the inhibition of PARP enzymes, leads to cell death . This results in a reduction in tumor growth .
属性
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459868-92-9 | |
| Record name | Rucaparib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUCAPARIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



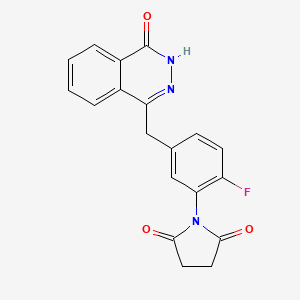
![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)
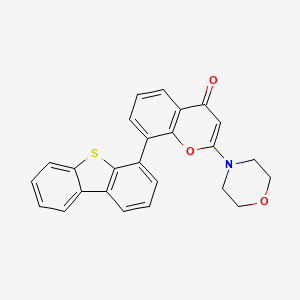
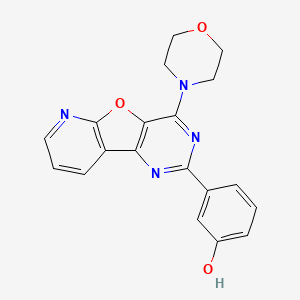


![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

